molecular formula C20H22N4S B5303106 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

Cat. No. B5303106
M. Wt: 350.5 g/mol
InChI Key: OXDJLFQXFSYVPT-UHFFFAOYSA-N
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Description

1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine involves its conversion into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then selectively destroys dopaminergic neurons in the brain by inhibiting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine are largely attributed to its selective destruction of dopaminergic neurons in the brain. This destruction leads to a decrease in dopamine levels, which is a key neurotransmitter involved in the regulation of movement. This decrease in dopamine levels is responsible for the motor symptoms observed in Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in lab experiments is its selective destruction of dopaminergic neurons in the brain. This selectivity allows researchers to study the pathophysiology of Parkinson's disease in a controlled environment. However, one of the limitations of using 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is its toxicity, which can lead to unwanted side effects and potential harm to researchers.

Future Directions

There are several future directions for the use of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in scientific research. One of the most promising directions is the development of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine analogs that can selectively target other types of neurons in the brain. This could lead to the development of new therapies for other neurodegenerative diseases. Another future direction is the use of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in the development of new imaging techniques for studying the brain. 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine could be used as a tracer for imaging dopaminergic neurons in the brain, allowing for a better understanding of their function and dysfunction in various neurological disorders.

Synthesis Methods

The synthesis of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine involves the reaction of 3-methylbenzothiazol-2-amine with 2-bromo-3-methylbenzoic acid, followed by the reaction of the resulting intermediate with 2-pyridylmagnesium bromide. The final step involves the reaction of the intermediate with piperazine to yield 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is in the treatment of Parkinson's disease. 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine has been shown to selectively destroy dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. This selective destruction of dopaminergic neurons has made 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine a valuable tool for studying the pathophysiology of Parkinson's disease.

properties

IUPAC Name

2-(3-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-16-5-4-6-17(13-16)20-22-18(15-25-20)14-23-9-11-24(12-10-23)19-7-2-3-8-21-19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJLFQXFSYVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(pyridin-2-yl)piperazine

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